molecular formula C15H23N3O2 B13642091 tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13642091
M. Wt: 277.36 g/mol
InChI Key: YCLRIYMDMZTSSK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a pyrrolidinyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylpyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates or amines

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used as a biochemical reagent. It can be used to study enzyme interactions and protein modifications .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a precursor in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions play a crucial role in its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Comparison:

Uniqueness: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and a wide range of applications in various fields.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19)

InChI Key

YCLRIYMDMZTSSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N

Origin of Product

United States

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